![molecular formula C8H6N6 B2568838 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole CAS No. 2109191-41-3](/img/structure/B2568838.png)
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole
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Description
The compound “1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole” is a heterocyclic compound . It is a part of the triazolopyridazine family, which is known for its wide range of applications as synthetic intermediates and promising pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole” is complex, involving a fused-triazole backbone with two C-amino groups as substituents . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Physical And Chemical Properties Analysis
The compound “1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole” is a solid under normal conditions . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available resources.Scientific Research Applications
Antiviral Activity
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole derivatives have shown potential in antiviral applications. For instance, a study by Shamroukh and Ali (2008) demonstrated that certain derivatives exhibited promising antiviral activity against the hepatitis-A virus (HAV), with one compound showing a significant effect compared to others (Shamroukh & Ali, 2008).
Antimicrobial Properties
These compounds have also been explored for their antimicrobial properties. Prakash et al. (2011) synthesized a series of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, which were tested for their antimicrobial activity. The study found these compounds to be potent antimicrobial agents (Prakash et al., 2011).
Anticancer Activity
In the field of oncology, these derivatives have been investigated for potential anticancer effects. A study by Sunil et al. (2010) examined the in vitro antioxidant properties of triazolo-thiadiazoles and their anticancer activity, finding that these compounds exhibited a dose-dependent cytotoxic effect on hepatocellular carcinoma cell lines (Sunil et al., 2010).
Synthetic Methods and Chemical Properties
Research has also focused on developing efficient synthetic methods for these compounds. Li et al. (2019) applied a novel method for the synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3-amines, providing a convenient approach for producing these derivatives (Li et al., 2019).
properties
IUPAC Name |
6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6/c1-4-10-13(5-1)8-3-2-7-11-9-6-14(7)12-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXWVHJCBUBPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole |
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